molecular formula C26H30FN3O2 B2742670 1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one CAS No. 1705091-97-9

1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one

Cat. No.: B2742670
CAS No.: 1705091-97-9
M. Wt: 435.543
InChI Key: ZGINWLDPZMUENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one is a structurally complex molecule featuring a bipiperidine core linked to a 2-fluorophenoxy group and an indole-substituted ethanone moiety. The bipiperidine scaffold is known for enhancing pharmacokinetic properties, such as solubility and bioavailability, while the 2-fluorophenoxy and indole groups may contribute to target binding via hydrophobic and π-π interactions .

Properties

IUPAC Name

1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O2/c27-23-6-2-4-8-25(23)32-22-12-17-28(18-13-22)21-10-15-29(16-11-21)26(31)19-30-14-9-20-5-1-3-7-24(20)30/h1-9,14,21-22H,10-13,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGINWLDPZMUENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the bipiperidine core: This can be achieved through a series of cyclization reactions involving piperidine derivatives.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the bipiperidine intermediate.

    Coupling with indole: The final step involves coupling the bipiperidine-fluorophenoxy intermediate with an indole derivative, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and indole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(2-fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)-2-(1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The bipiperidine and indole moieties are known to interact with neurotransmitter receptors, potentially modulating their activity and influencing signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships (SAR): The 2-fluorophenoxy group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., ’s chlorophenoxy derivative) due to reduced oxidative metabolism .
  • Pharmacological Potential: Bipiperidine-indole hybrids are understudied but share motifs with antipsychotics (e.g., risperidone derivatives in ) and antidiabetic agents .
  • Synthetic Feasibility : Microwave-assisted synthesis () or palladium-catalyzed deacetylation () could streamline the synthesis of such complex architectures.

Biological Activity

1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1H-indol-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a bipiperidine moiety with an indole structure, which is significant for drug design and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H24FNO2C_{22}H_{24}FNO_2 with a molecular weight of approximately 365.43 g/mol. The structure can be represented as follows:

Structure C22H24FNO2\text{Structure }\text{C}_{22}\text{H}_{24}\text{FNO}_{2}

This compound features:

  • Bipiperidine : Known for its role in enhancing pharmacological profiles.
  • Indole : Associated with various biological activities, including modulation of neurotransmitter systems.

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes within biological systems. Similar compounds have shown activity at G protein-coupled receptors (GPCRs), which are crucial for various physiological processes.

Potential Mechanisms Include:

  • Modulation of Neurotransmitter Systems : The bipiperidine structure may enhance interactions with serotonin and adrenergic receptors.
  • Anti-inflammatory Effects : The indole moiety is often linked to anti-inflammatory properties.

Biological Activity Data

Research findings suggest that this compound may exhibit a range of biological activities. Below is a summary of notable activities predicted or observed in preliminary studies:

Activity Description
Neuroprotective Properties Potential to protect neuronal cells from damage, possibly through antioxidant mechanisms.
Anti-inflammatory Effects May inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Analgesic Potential Could act as an analgesic by modulating pain pathways involving neurotransmitters.

Synthesis and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions incorporating the bipiperidine and indole components. Key steps include:

  • Nucleophilic Substitution Reactions : To introduce the bipiperidine core.
  • Aromatic Substitution Reactions : For the incorporation of the fluorophenoxy group.

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with nucleophilic substitution between substituted piperidines and fluorophenoxy intermediates. Key steps include:
  • Coupling reactions : Use of palladium catalysts for cross-coupling aryl groups (e.g., Suzuki-Miyaura) to attach the indole moiety .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) under inert atmosphere to prevent oxidation of intermediates .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol/water mixtures to achieve >95% purity .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
  • NMR : ¹H/¹³C NMR to confirm bipiperidine connectivity, fluorophenoxy substitution, and indole integration .
  • Mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₈H₂₉FN₂O₂) and detect isotopic patterns for fluorine .
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemistry of the bipiperidine scaffold .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer : Prioritize receptor binding and functional assays:
  • Radioligand displacement assays : Test affinity for serotonin (5-HT) and dopamine receptors due to structural similarity to CNS-active bipiperidine analogs .
  • Cell viability assays : Screen for cytotoxicity in HEK-293 or HepG2 cells at 1–100 µM to establish safety thresholds .
  • Enzyme inhibition : Evaluate activity against kinases (e.g., PI3K/Akt) using fluorogenic substrates .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on substituent effects?

  • Methodological Answer :
  • Analog synthesis : Replace the 2-fluorophenoxy group with chloro-, methoxy-, or thiophene derivatives to assess electronic/steric effects .
  • Bioisosteric replacement : Substitute indole with naphthalene or benzothiophene to probe aromatic stacking interactions .
  • Data analysis : Use IC₅₀/EC₅₀ values from receptor assays to generate 3D-QSAR models (e.g., CoMFA) .

Q. What strategies are effective for target identification?

  • Methodological Answer :
  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from brain lysates .
  • Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with GPCRs (e.g., mAChR) based on bipiperidine conformation .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Batch variability checks : Confirm compound purity (>98%) via HPLC and assess storage stability (e.g., degradation under light/humidity) .
  • Assay standardization : Replicate studies using identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls (e.g., clozapine for 5-HT antagonism) .
  • Meta-analysis : Compare datasets across analogs (e.g., chlorophenoxy vs. fluorophenoxy derivatives) to identify substituent-specific trends .

Q. What methodologies assess metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
  • Caco-2 permeability : Measure apical-to-basolateral transport to predict oral bioavailability .
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction for dose optimization .

Q. How to optimize blood-brain barrier (BBB) penetration for CNS applications?

  • Methodological Answer :
  • LogP adjustment : Synthesize analogs with reduced logP (e.g., introduce polar groups) to balance lipophilicity and BBB permeability .
  • P-glycoprotein efflux assays : Test susceptibility using MDCK-MDR1 cells to avoid efflux-mediated resistance .
  • In vivo imaging : Administer radiolabeled compound (¹⁸F or ¹¹C) and track brain uptake via PET/MRI .

Q. What computational approaches predict binding modes and off-target risks?

  • Methodological Answer :
  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., 5-HT₂A) for ≥100 ns to assess binding stability .
  • Pharmacophore screening : Use ZINCPharmer to identify structural motifs shared with known toxicophores .
  • Machine learning : Train models on ChEMBL data to predict hERG channel inhibition .

Q. How to evaluate in vivo safety profiles preclinically?

  • Methodological Answer :
  • Acute toxicity studies : Dose rodents (10–300 mg/kg) and monitor for CNS depression, organ weight changes, or histopathology .
  • Genotoxicity : Conduct Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow .
  • Cardiovascular safety : Measure QT interval prolongation in Langendorff-perfused hearts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.